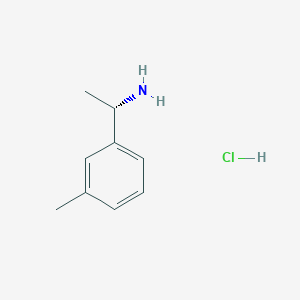
tecogalan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tecogalan, also known as Tecogalan Sodium or DS-4152, is a small molecule drug . It’s a bacteria-derived sulfated polysaccharide . It has been used in trials studying the treatment of Sarcoma, Kaposi, and HIV Infections .
Molecular Structure Analysis
The molecular structure of tecogalan is not explicitly mentioned in the search results. It’s known to be a sulfated polysaccharide , but the exact structure would require more specific scientific resources or databases.Chemical Reactions Analysis
Tecogalan has been reported to prevent basic fibroblast growth factor (bFGF) binding to endothelial cells . It has shown to inhibit in vitro angiogenic activity .Mechanism of Action
properties
CAS RN |
134633-29-7 |
|---|---|
Product Name |
tecogalan |
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
0 |
synonyms |
tecogalan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



